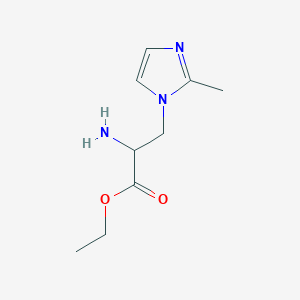
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Métodos De Preparación
The synthesis of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can be achieved through various synthetic routes. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further modified to obtain the desired compound . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . Additionally, it is used in the development of new drugs and as a research tool in various biochemical studies .
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as clemizole, etonitazene, and enviroxime . These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific combination of chemical properties and potential therapeutic uses .
Actividad Biológica
Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₉H₁₅N₃O₂
Molecular Weight : 197.23 g/mol
IUPAC Name : Ethyl 2-amino-3-(2-methylimidazol-1-yl)propanoate
The compound features an ethyl ester group, an amino group, and a 2-methylimidazole ring, which are known to interact with various biological targets, influencing numerous biochemical pathways .
Antimicrobial and Antifungal Properties
This compound has been investigated for its potential antimicrobial and antifungal activities. The imidazole ring is a common feature in many bioactive compounds, suggesting that this compound may exhibit similar properties. While specific quantitative data on its efficacy is limited, the structural similarity to known antimicrobial agents indicates potential utility in this area .
Enzyme Inhibition
The compound's ability to chelate metal ions may contribute to its biological effects by modulating enzyme activity. This property is particularly relevant in the context of enzyme inhibitors, which are crucial in drug design for various diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures starting from simpler precursors. A common method includes:
- Formation of Imidazole : The reaction of glyoxal and ammonia to form imidazole.
- Nucleophilic Substitution : The imidazole derivative undergoes nucleophilic substitution with ethyl propanoate to yield the final product.
This method can be scaled for industrial production using larger reactors and continuous flow systems to enhance yield and efficiency .
Comparative Analysis
To provide context regarding the biological activity of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Ethyl 3-(1H-imidazol-1-yl)propanoate | Different position of the imidazole substitution | Antimicrobial |
| Methyl 2-(1H-imidazol-1-yl)propanoate | Methyl ester instead of ethyl | Antifungal |
| Ethyl 2-(1H-imidazol-1-yl)butanoate | Longer carbon chain in the ester group | Enzyme inhibition |
This comparison highlights the nuanced interplay between structural variations and resultant biological properties .
Case Studies and Research Findings
Recent studies have focused on the biological implications of imidazole derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could also possess anticancer properties .
In a study evaluating the antibacterial efficacy of related compounds, derivatives containing imidazole rings demonstrated promising results against resistant bacterial strains, further supporting the hypothesis that this compound may have similar effects .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-11-7(12)2/h4-5,8H,3,6,10H2,1-2H3 |
Clave InChI |
JJCFELOVWSZCAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C=CN=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















